molecular formula C2H3KO4 B7821495 potassium;formic acid;formate

potassium;formic acid;formate

Cat. No.: B7821495
M. Wt: 130.14 g/mol
InChI Key: BINNZIDCJWQYOH-UHFFFAOYSA-M
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Description

The compound with the identifier potassium;formic acid;formate is known as 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione This compound is a member of the triazaspirodecane family and features a unique structure that includes a thiophene ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. The starting materials often include thiophene derivatives and various amines. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include other triazaspirodecane derivatives and thiophene-containing compounds. Examples include:

  • 1,3-dimethyl-8-phenylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 1,3-dimethyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

The uniqueness of 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific structural features, such as the thiophene ring and the sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

potassium;formic acid;formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.K/c2*2-1-3;/h2*1H,(H,2,3);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINNZIDCJWQYOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O.C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)O.C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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